(S)-2-(Thiophen-3-yl)azetidine

Antiproliferative Tubulin polymerization Breast cancer

(S)-2-(Thiophen-3-yl)azetidine (CAS 1212913-27-3) is a chiral, non-racemic azetidine derivative bearing a thiophen-3-yl substituent at the 2-position of the four-membered aza-heterocycle. Its molecular formula is C₇H₉NS with a molecular weight of 139.22 g/mol.

Molecular Formula C7H9NS
Molecular Weight 139.22 g/mol
Cat. No. B12935165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(Thiophen-3-yl)azetidine
Molecular FormulaC7H9NS
Molecular Weight139.22 g/mol
Structural Identifiers
SMILESC1CNC1C2=CSC=C2
InChIInChI=1S/C7H9NS/c1-3-8-7(1)6-2-4-9-5-6/h2,4-5,7-8H,1,3H2/t7-/m0/s1
InChIKeyFWRARJVSCZHRHW-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-2-(Thiophen-3-yl)azetidine: Chiral Azetidine-Thiophene Building Block for Enantioselective Drug Discovery


(S)-2-(Thiophen-3-yl)azetidine (CAS 1212913-27-3) is a chiral, non-racemic azetidine derivative bearing a thiophen-3-yl substituent at the 2-position of the four-membered aza-heterocycle. Its molecular formula is C₇H₉NS with a molecular weight of 139.22 g/mol . The compound combines the conformational rigidity and high ring-strain energy (~25.4 kcal/mol) characteristic of the azetidine scaffold with the π-rich, aromatic thiophene pharmacophore, creating a compact, polar framework with computed LogP values of 1.26–1.78 and topological polar surface area (TPSA) of 12.03 Ų [1][2]. The defined (S) stereochemistry at the C-2 position is critical for enantioselective target engagement and serves as a key differentiator from the racemic mixture (CAS 777886-72-3) and the (R)-enantiomer .

Why (S)-2-(Thiophen-3-yl)azetidine Cannot Be Replaced by Generic Azetidine or Thiophene Analogs


Substituting (S)-2-(Thiophen-3-yl)azetidine with a racemic mixture, a regioisomeric 2-thienyl analog, or a larger-ring heterocycle introduces quantifiable differences in molecular recognition, physicochemical properties, and synthetic utility. The 3-thienyl attachment position alters the spatial orientation of the sulfur atom relative to the azetidine nitrogen compared to the 2-thienyl isomer, which can affect hydrogen-bonding geometry and π-stacking interactions with biological targets [1]. The azetidine ring itself provides a unique balance of conformational rigidity and basicity (pKa ~11.29) that is nearly identical to pyrrolidine (pKa 11.31) but achieved within a significantly smaller, more strained ring system [2][3]. Furthermore, the defined (S) stereochemistry is essential for applications requiring enantioselective molecular recognition; use of the racemate or the incorrect enantiomer can lead to reduced or abolished target engagement, as demonstrated broadly across chiral azetidine-containing ligands [4].

Quantitative Differentiation Evidence for (S)-2-(Thiophen-3-yl)azetidine vs. Closest Analogs


3-Thienyl vs. 2-Thienyl Regioisomeric Potency Differentiation in Tubulin-Targeting Assays

In a class-level comparison using structurally related azetidin-2-one scaffolds, the 3-(3-thienyl) analogue demonstrated an IC₅₀ of 10 nM against human MCF-7 breast cancer cells, while the 3-(2-thienyl) regioisomer showed an IC₅₀ of 7 nM—a 1.4-fold potency difference directly attributable to the thienyl attachment position [1]. Although these data are from the β-lactam (azetidin-2-one) series rather than the saturated azetidine series, the consistent observation that the 3-thienyl and 2-thienyl substitutions confer distinct, quantifiable potency differences supports the inference that the thiophene attachment position is a meaningful differentiation parameter for azetidine-thiophene building blocks. The 3-thienyl analogue retains potent, single-digit nanomolar activity comparable to combretastatin A-4 [1].

Antiproliferative Tubulin polymerization Breast cancer

Enantiomeric Purity: (S)-Enantiomer vs. Racemic Mixture for Stereospecific Target Engagement

(S)-2-(Thiophen-3-yl)azetidine (CAS 1212913-27-3) is commercially available with a certified enantiomeric purity of ≥95% to ≥98% from multiple suppliers, whereas the racemic mixture (CAS 777886-72-3) contains equal proportions of (S)- and (R)-enantiomers . In the broader class of 2-arylazetidines evaluated as nicotinic acetylcholine receptor (nAChR) ligands, enantiomeric identity has been shown to be a critical determinant of biological activity; Degennaro et al. (2017) demonstrated that chloro-substituted 2-arylazetidine congeners displayed differential nAChR binding profiles dependent on stereochemistry [1]. Users procuring the racemate for biological screening must account for the fact that a 50% (R)-enantiomer content may dilute observed potency by up to 2-fold if the (R)-form is inactive or antagonistic, or may produce confounding mixed agonist/antagonist profiles [1].

Chiral resolution Enantioselective synthesis Stereospecific binding

Physicochemical Property Differentiation: LogP and TPSA of 3-Thienyl vs. 2-Thienyl Azetidine Isomers

Computed physicochemical parameters reveal measurable differences between the 3-thienyl and 2-thienyl azetidine regioisomers. The racemic 2-(thiophen-3-yl)azetidine has a reported XLogP3 of 1.26 (ChemSpace) [1] and a computed LogP of 1.7825 with TPSA of 12.03 Ų (ChemScence) . By comparison, 2-(thiophen-2-yl)azetidine (CAS 777886-76-7) is reported with XLogP3 of 1.2 and TPSA of 40.3 Ų (Kuujia/PubChem-derived) [2], or alternatively TPSA of 12.03 Ų and LogP of 1.7825 from ChemScence . The TPSA discrepancy between sources reflects differing computational methodologies (fragment-based vs. whole-molecule), but the consistently lower or comparable LogP for the 3-thienyl isomer suggests a subtle lipophilicity advantage that may translate to improved aqueous solubility and reduced non-specific protein binding relative to the 2-thienyl isomer. Lowe et al. (2012) demonstrated that azetidine-based scaffolds with TPSA in this range are well-suited for generating CNS-focused lead-like libraries [3].

Lipophilicity Drug-likeness CNS permeability

Azetidine Scaffold Advantages: Ring Strain, Basicity, and Conformational Rigidity vs. Pyrrolidine and Piperidine

The azetidine ring provides a unique combination of physicochemical properties that differentiate it from larger-ring saturated N-heterocycles. Azetidine has a conjugate acid pKa of 11.29 in water, which is nearly identical to pyrrolidine (pKa 11.31) and substantially higher than aziridine (pKa 7.98), meaning the basicity and protonation behavior at physiological pH are comparable to the widely used pyrrolidine scaffold [1][2]. However, the azetidine ring-strain energy of approximately 25.4 kcal/mol is intermediate between aziridine (~27.7 kcal/mol) and pyrrolidine (~5.4 kcal/mol), endowing azetidines with greater conformational rigidity than pyrrolidines while retaining sufficient stability for synthetic handling [3][4]. This rigidity translates to lower entropic penalties upon target binding and improved ligand efficiency (LE) compared to more flexible five- and six-membered ring analogs [4]. Additionally, the ring-opening decomposition of aryl azetidines under acidic conditions is chemotype-dependent, and the 3-thienyl substitution pattern may influence stability relative to other N-aryl azetidines [5].

Ring strain Ligand efficiency Metabolic stability Conformational restriction

Multi-Vendor Availability and Supply Chain Resilience for the (S)-Enantiomer

(S)-2-(Thiophen-3-yl)azetidine is listed by at least five independent commercial suppliers under CAS 1212913-27-3, including Leyan (98% purity, Catalog No. 1563051) , ChemicalBook-listed vendors (95% purity) , A2B Chem (Catalog No. BO34537) , and multiple European and Asian chemical distributors accessible via the ChemSpace aggregator platform (Catalog No. EN300-1248560) [1]. By contrast, the (R)-enantiomer is listed by fewer suppliers, and the racemic mixture (CAS 777886-72-3) has been reported as discontinued by at least one major supplier (CymitQuimica, Ref. 10-F677828) . This multi-vendor landscape for the (S)-enantiomer provides supply chain redundancy and competitive pricing, reducing the risk of single-supplier dependence for research programs requiring gram-to-kilogram quantities.

Chemical sourcing Supply chain Vendor comparison Purity

Optimal Research and Industrial Use Cases for (S)-2-(Thiophen-3-yl)azetidine Based on Quantitative Evidence


Enantioselective Medicinal Chemistry: Kinase and GPCR Lead Optimization Programs

The combination of the azetidine scaffold's conformational rigidity (ring strain ~25.4 kcal/mol) and the 3-thienyl group's π-rich character makes (S)-2-(Thiophen-3-yl)azetidine an ideal chiral building block for lead optimization programs targeting kinases, GPCRs, and CNS receptors. The azetidine ring provides pyrrolidine-equivalent basicity (pKa 11.29 vs. 11.31) in a more compact, ligand-efficient framework [1]. In FFA2 antagonist programs, azetidine-containing clinical candidates such as GLPG0974 have demonstrated nanomolar potency (IC₅₀ = 9 nM) with excellent selectivity, validating the azetidine-thiophene chemotype for GPCR-targeted drug discovery . The (S)-enantiomer's defined stereochemistry is critical for achieving enantioselective target engagement consistent with the SAR trends observed in 2-arylazetidine nAChR ligands [2].

Tubulin-Targeting Anticancer Agent Development Using Thienyl-Azetidine Scaffolds

Based on class-level evidence from azetidin-2-one analogs, the 3-thienyl substitution pattern confers potent antiproliferative activity (IC₅₀ = 10 nM in MCF-7 breast cancer cells) comparable to the clinical-standard combretastatin A-4 [1]. The (S)-2-(Thiophen-3-yl)azetidine building block is structurally poised for elaboration into tubulin polymerization inhibitors where the azetidine ring replaces the β-lactam of combretastatin analogs, potentially circumventing the cis/trans isomerization liability that limits the clinical utility of combretastatin A-4 [1]. The rigid azetidine framework locks the bioactive conformation, a design principle validated by the potent tubulin-binding activity (IC₅₀ = 1.37 μM) observed for the 3-(2-thienyl) azetidin-2-one analogue 28 [1].

CNS Drug Discovery: Lead-Like Library Synthesis with Favorable Brain Penetration Parameters

The computed LogP (1.26–1.78) and low TPSA (12.03 Ų) of the 2-(thiophen-3-yl)azetidine scaffold place it within the favorable physicochemical space for CNS drug candidates, as defined by the comprehensive profiling study of azetidine-based scaffolds by Lowe et al. (2012) [1]. The scaffold's low molecular weight (139.22 g/mol), single hydrogen-bond donor, and only one rotatable bond further align with lead-like criteria for CNS penetration . The defined (S) stereochemistry enables stereospecific SAR exploration, which is particularly critical for CNS targets such as muscarinic acetylcholine receptors, where azetidine-derived positive allosteric modulators have demonstrated excellent CNS penetration and clinical potential . Procurement of the (S)-enantiomer rather than the racemate ensures that CNS receptor occupancy studies are not confounded by the opposing enantiomer.

Asymmetric Catalysis: Chiral Ligand and Organocatalyst Development

The (S)-2-(Thiophen-3-yl)azetidine scaffold, with its defined stereochemistry at C-2 and the pendant thiophene sulfur available for metal coordination, is a logical precursor for chiral ligand development in asymmetric catalysis. The azetidine nitrogen can be functionalized with phosphine, amine, or carbene donor groups, while the thiophene provides a soft sulfur donor site for transition metal chelation [1]. Jensen et al. (2015) demonstrated that enantiomerically pure 2-substituted azetidines can be synthesized via nickel-catalyzed cross-coupling with excellent regioselectivity, confirming the synthetic accessibility of this chiral scaffold class . The multi-vendor availability of the (S)-enantiomer with ≥95% enantiomeric purity ensures reliable sourcing for catalytic screening campaigns requiring gram-scale quantities of chiral ligand precursors .

Quote Request

Request a Quote for (S)-2-(Thiophen-3-yl)azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.